2,3,4,6-四-O-苄基-1,5-二-O-甲磺酰基-D-葡萄糖醇

描述

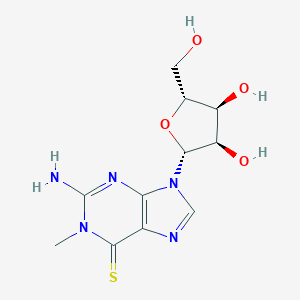

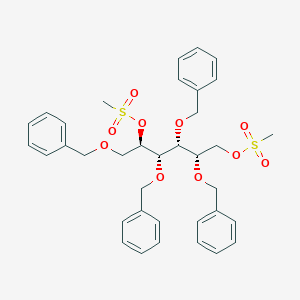

2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol (TBDMG) is a synthetic carbohydrate derivative with a unique structure and properties. It has been studied for various applications, including as a potential therapeutic agent and as a tool for research in biochemistry and physiology.

科学研究应用

它是合成醛己糖和醛己糖-1,5-内酯的哌啶类似物的关键成分 (Kováříková、Ledvina 和 Šaman,1999)。

该化合物用于研究 C-β-D-吡喃葡萄糖苷衍生物 (Grynkiewicz 和 BeMiller,1984)。

它用于合成 2,3,5-三-O-苄基-α-D-呋喃核糖基乙炔及其衍生物,包括 α-秀道霉素 (Aslani-Shotorbani 等人,1981)。

2,3,4,6-四-O-苄基-D-吡喃葡萄糖用于科学应用中的 C-D-吡喃葡萄糖基衍生化 (Allevi 等人,1987)。

它与超氧化钾的反应导致失去 H-4 和 5-甲磺酰氧取代基,从而形成烯醇醚 4 (Rao 和 Perlin,1981)。

2,3,4,6-四-O-苄基-α-D-吡喃葡萄糖基二甲基膦硫代酯是芳基 D-吡喃葡萄糖苷和 1-芳基-1-脱氧-D-吡喃葡萄糖的新合成方法 (Yamanoi、Fujioka 和 Inazu,1994)。

2,3,4,6-四-O-苄基-1,5-二-O-磺酰基-D-葡萄糖醇的置换反应导致合成各种有机化合物 (Fowler 等人,1993)。

2,3,4,6-四-O-苄基-α-D-吡喃葡萄糖基氯与甲硅烷基烯醇醚和三氟甲磺酸银 (I) 反应,得到 D-C-吡喃葡萄糖基衍生物 (Allevi 等人,1987)。

合成的 1,6-硫代脱水-D-葡萄糖醇在化学合成和药物开发中具有潜在应用 (Kuszmann 和 Sohár,1976)。

它与丙酸铯的反应导致几乎定量转化为 3,4,6-三-O-苄基-1-O-丙酰基-2 (Rao 和 Perlin,1984)。

作用机制

Target of Action

It is known to be a prominent chemical precursor in the construction of glycopeptide antibiotics .

Mode of Action

The compound is involved in the synthesis of glycopeptide antibiotics such as vancomycin, eremomycin, and teicoplanin . It is also extensively involved in the creation of tumor-associated carbohydrate antigens

Biochemical Pathways

The compound plays a vital role in the biochemical pathways involved in the synthesis of glycopeptide antibiotics and tumor-associated carbohydrate antigens . The downstream effects of these pathways include the production of antibiotics and the generation of antigens for immune response.

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its role as a precursor in the synthesis of glycopeptide antibiotics and tumor-associated carbohydrate antigens . These effects contribute to the therapeutic efficacy of the resulting antibiotics and the immune response against tumor cells.

属性

IUPAC Name |

[(2S,3R,4S,5R)-5-methylsulfonyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42O10S2/c1-47(37,38)45-28-33(42-24-30-17-9-4-10-18-30)35(43-25-31-19-11-5-12-20-31)36(44-26-32-21-13-6-14-22-32)34(46-48(2,39)40)27-41-23-29-15-7-3-8-16-29/h3-22,33-36H,23-28H2,1-2H3/t33-,34+,35+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRQUUMTYKKBPW-NJMTUYGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(C(C(C(COCC1=CC=CC=C1)OS(=O)(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC[C@@H]([C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)OS(=O)(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453271 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77698-99-8 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using cesium propionate in reactions with 2,3,4,6-tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol?

A1: Cesium propionate plays a crucial role in dictating the regio- and stereoselectivity of the reaction with 2,3,4,6-tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol []. Unlike other carboxylate salts, cesium propionate facilitates an almost quantitative conversion to 3,4,6-tri-O-benzyl-1-O-propionyl-2,5-anhydro-L-iditol. This selectivity stems from cesium propionate's unique properties, the significant rate differences between competing reactions, and a molecular geometry favoring intramolecular displacement. []

Q2: How does the reaction of 2,3,4,6-tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol differ with potassium superoxide compared to its reaction with cesium propionate?

A2: While cesium propionate leads to cyclization, the reaction with potassium superoxide results in elimination reactions. Specifically, potassium superoxide reacts with 2,3,4,6-tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol, eliminating H-4 and the mesyloxy groups at positions 1 and 5. This leads to the formation of the enol ether 1,3,4,5-tetra-O-benzyl-3-dehydro-2-deoxy-L-threo-hex-2-enitol. [] Interestingly, modifying the substrate by replacing the 1-O-mesyl group with an O-(methoxy)trityl group dramatically alters the reaction pathway, favoring the elimination of a primary proton (H-6) over the secondary proton (H-4). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid](/img/structure/B19912.png)